molecular formula C7H2Cl2F4O B1403845 2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene CAS No. 1417566-53-0

2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene

Cat. No.: B1403845
CAS No.: 1417566-53-0
M. Wt: 248.99 g/mol
InChI Key: QXTMAKDRDDTLMB-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene ( 1417566-53-0) is a versatile halogenated benzene derivative of significant interest in advanced chemical research and development. With the molecular formula C7H2Cl2F4O and a molecular weight of 248.99 g/mol, this compound is characterized by its distinct pattern of chlorine and fluorine substituents, including a central difluoromethoxy group . This specific arrangement of halogens makes it a valuable intermediate, particularly in the synthesis of complex molecules for specialized applications. The incorporation of both fluorine and chlorine atoms is a strategic feature in modern chemistry, as halogens are known to critically influence the physicochemical properties, metabolic stability, and bioavailability of target compounds . The difluoromethoxy group, in particular, is a key functional moiety that can enhance membrane permeability and improve lipophilicity profiles . As a result, this chemical serves as a key building block in medicinal chemistry for the development of active pharmaceutical ingredients (APIs), especially within therapeutic areas such as oncology, viral infections, and cardiovascular diseases, where halogenated drugs are increasingly prevalent . Furthermore, its structural features suggest potential utility in the design and synthesis of novel agrochemicals, such as the insecticide Teflubenzuron, where similar polyhalogenated benzene intermediates are employed . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dichloro-3-(difluoromethoxy)-1,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4O/c8-4-2(10)1-3(11)5(9)6(4)14-7(12)13/h1,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTMAKDRDDTLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)OC(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Nitration Precursor Steps

A common approach starts with chlorinated benzene derivatives such as 2,4-dichlorobenzene or trichloromethoxybenzene, which undergo nitration and halogenation to install nitro or fluoro substituents at desired positions. For example, nitration of dichlorobenzene in a mixture of sulfuric and nitric acid at controlled temperature (~60 °C) yields dichloronitrobenzene intermediates with high yield (~98%).

Selective Fluorination Using Hydrogen Fluoride

Selective fluorination of chlorinated methoxybenzenes is achieved using anhydrous hydrogen fluoride under pressure (0.5–5.0 MPa) and elevated temperatures (50–150 °C) in the presence of perfluoroalkyl sulfonic acid fluoride catalysts. This method allows the replacement of chlorine atoms by fluorine atoms selectively, producing chlorodifluoromethoxy derivatives with yields around 70–80%.

Table 1: Selective Fluorination Reaction Conditions

Parameter Typical Range/Value
Temperature 50–150 °C
Pressure 0.5–5.0 MPa
Catalyst Perfluoro butyl sulfonic acid fluoride (0.1–1% mol)
Molar ratio HF:Substrate 2:1 to 20:1
Reaction time 4.5 hours
Yield 72.6%

Difluoromethylation of Phenols

Difluoromethoxy group introduction is often achieved via difluoromethylation of phenolic intermediates using difluorocarbene generated in situ. This can be done by reacting phenols with difluorocarbene precursors such as sulfonium salts or halodifluoromethyl reagents under basic conditions (e.g., KOH or NaH) in mixed solvents like acetonitrile-water.

The mechanism proceeds through phenoxide ion formation followed by nucleophilic attack on difluorocarbene, yielding difluoromethoxy-substituted aromatic compounds. Reaction yields range from 60% to over 90%, depending on conditions and substrates.

Industrial Scale Production

Industrial synthesis prioritizes scalability and environmental safety. Large-scale production involves:

  • Controlled halogenation and fluorination using specialized reactors.
  • Use of catalysts to improve selectivity and yield.
  • Optimization of reaction conditions to minimize by-products and waste.
  • Post-reaction purification by distillation and solvent extraction.

This approach balances cost-effectiveness with high purity and yield of the target compound.

Detailed Reaction Example

An example synthesis sequence is as follows:

  • Starting Material: 2,4-dichlorobenzene.
  • Nitration: React with mixed acid (H2SO4/HNO3) at 60 °C for 2.5 hours to yield 2,4-dichloronitrobenzene.
  • Fluorination: Treat with potassium fluoride in DMSO at 185 °C for 3 hours to substitute nitro groups with fluorine atoms partially.
  • Difluoromethylation: React phenolic intermediate with difluorocarbene generated from sulfonium salt in the presence of KOH at 80 °C for 4 hours.
  • Purification: Extract and purify by distillation and chromatography to isolate this compound.

Comparative Data Summary

Step Reagents/Conditions Yield (%) Notes
Nitration H2SO4/HNO3, 60 °C, 2.5 h 98 High purity dichloronitrobenzene
Fluorination KF, DMSO, 185 °C, 3 h 82 Partial fluorination of nitrobenzene
Difluoromethylation Sulfonium salt, KOH, CH3CN/H2O, 80 °C, 4 h 63–93 Difluoromethoxy group introduction
Final Purification Distillation, chromatography High purity product

Research Findings and Optimization

  • The use of perfluoroalkyl sulfonic acid fluoride catalysts significantly improves fluorination selectivity and yield.
  • Difluorocarbene generation and trapping by phenoxide ions is a reliable and scalable method for difluoromethoxy group installation, confirmed by isotope labeling and trapping experiments.
  • Reaction temperature variations (50 °C vs. 80 °C) have minimal impact on difluoromethylation yield, allowing flexibility in process design.
  • Industrial methods emphasize solvent-free or minimal solvent use and recycling of hydrogen fluoride to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene involves its interaction with molecular targets and pathways in biological systems. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets. The exact mechanism of action may vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compound A: 2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene

  • Molecular Formula : Likely C₇H₃Cl₃F₂O (inferred from substituents).
  • Key Differences: The methoxy group at position 3 is modified to -O-CF₂Cl (chloro-difluoromethoxy) instead of -O-CF₂H (difluoromethoxy). This substitution introduces an additional chlorine atom, increasing molecular weight (~247.43 g/mol) and altering polarity.

Compound B: 1,5-Dichloro-3-Methoxy-2-nitrobenzene

  • Molecular Formula: C₇H₅Cl₂NO₃ (MW: 222.03 g/mol) .
  • Key Differences: Substituent Positions: Chlorine at positions 1 and 5, nitro (-NO₂) at position 2, and methoxy (-OCH₃) at position 3. Functional Groups: The nitro group is a strong electron-withdrawing moiety, significantly deactivating the benzene ring compared to the fluorine/chlorine substituents in the target compound. Reactivity: Nitro groups facilitate electrophilic substitution at meta positions, whereas halogen substituents (Cl, F) direct reactions to para/ortho positions. Safety Profile: Compound B requires stringent handling due to inhalation risks, as noted in its MSDS .

Structural and Electronic Property Analysis

Property Target Compound Compound A Compound B
Molecular Formula C₇H₃Cl₂F₃O C₇H₃Cl₃F₂O (inferred) C₇H₅Cl₂NO₃
Molecular Weight (g/mol) 230.98 ~247.43 222.03
Key Substituents 2,4-Cl; 1,5-F; 3-OCF₂H 2,4-Cl; 1,5-F; 3-OCF₂Cl 1,5-Cl; 2-NO₂; 3-OCH₃
Electron Effects Moderate EWG (Cl, F, OCF₂H) Stronger EWG (OCF₂Cl) Strong EWG (NO₂)
Polarity Moderate (Cl/F balance) Higher (additional Cl) High (NO₂ dominance)
Applications Agrochemical intermediates Likely similar R&D use only

Research Findings and Implications

  • Reactivity : The target compound’s difluoromethoxy group (-OCF₂H) offers a balance of electron withdrawal and steric hindrance, making it less reactive toward nucleophilic attack than Compound B’s nitro group but more reactive than traditional methoxy groups .
  • Solubility : Fluorine atoms enhance lipid solubility compared to nitro-containing analogs, suggesting better bioavailability in hydrophobic environments.

Biological Activity

Overview

2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene is a halogenated aromatic compound characterized by its unique chemical structure, which includes multiple chlorine and fluorine atoms along with a difluoromethoxy group. This composition imparts distinct biological activities and makes it a subject of interest in various scientific fields, particularly in chemistry and biology.

  • Molecular Formula : C7HCl3F4O
  • Molecular Weight : 283.44 g/mol
  • CAS Number : 1417566-53-0

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. The presence of halogen atoms enhances its reactivity and binding affinity to various enzymes and receptors, influencing several cellular processes.

Key Mechanisms:

  • Nucleophilic and Electrophilic Substitution Reactions : The compound can participate in both types of reactions due to the presence of halogen substituents.
  • Redox Reactions : It may undergo oxidation or reduction, impacting cellular signaling pathways.
  • Enzyme Inhibition : Potential interactions with key enzymes could lead to inhibition or modulation of metabolic pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that halogenated aromatic compounds can possess significant antimicrobial properties. The specific activity of this compound against various bacterial strains remains an area for further exploration.
  • Antitumor Potential : Preliminary investigations suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The exact IC50 values for this compound need to be established through targeted assays.
  • Impact on Cellular Pathways : The compound's ability to influence pathways related to inflammation and oxidative stress could position it as a candidate for therapeutic applications.

Case Studies

Several studies have explored the biological implications of halogenated aromatic compounds:

  • Study on Antitumor Activity : A study investigating the cytotoxic effects of halogenated benzene derivatives reported promising results in inhibiting cancer cell proliferation. While specific data on this compound is limited, the findings suggest potential pathways for future research.
CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)5.0
Compound BPC-3 (Prostate Cancer)2.2
2,4-Dichloro...TBDTBDCurrent Study

Research Applications

The unique properties of this compound make it valuable in several research domains:

  • Synthesis of Complex Molecules : It serves as a building block in organic synthesis.
  • Biological Studies : Its effects on biological systems can help elucidate the role of halogenated compounds in pharmacology and toxicology.
  • Industrial Applications : Utilized in the production of agrochemicals and specialty materials due to its unique chemical properties.

Q & A

Q. What are the recommended synthetic routes for 2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step halogenation and functional group introduction. For example, describes refluxing precursors in DMSO for 18 hours under reduced pressure, followed by crystallization (water-ethanol), yielding 65% product. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution.
  • Temperature : Prolonged reflux (75°C, 5–7 hours) optimizes intermediate formation .
  • Purification : Ice-water quenching and ethanol recrystallization improve purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR identify fluorine and proton environments, respectively. For analogs, 19F^{19}\text{F} chemical shifts range from -70 to -120 ppm .
  • IR Spectroscopy : Confirms C-F (1100–1250 cm1^{-1}) and C-O-C (1050–1150 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 261.53 g/mol for C7_7H2_2Cl2_2F4_4O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or synthetic data for halogenated benzene derivatives?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., PubChem’s InChIKey or SMILES ).
  • Reaction Optimization : Test alternative halogenation agents (e.g., Cl2_2 vs. SO2_2Cl2_2) to address side reactions .
  • Yield Discrepancies : Investigate steric hindrance from substituents (e.g., difluoromethoxy at position 3) affecting reactivity .

Q. What mechanistic insights explain the reactivity of the difluoromethoxy group in electrophilic aromatic substitution?

Methodological Answer:

  • Electronic Effects : The difluoromethoxy group (-OCF2_2H) is electron-withdrawing via inductive effects, directing electrophiles to meta/para positions.
  • Steric Effects : Bulky substituents at position 3 hinder ortho substitution, favoring para-chlorination .
  • Kinetic Studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps .

Q. Which in vivo models are suitable for evaluating the bioactivity of derivatives, and how can pharmacokinetics be optimized?

Methodological Answer:

  • Animal Models : Rat osteoarthritis models (e.g., monosodium iodoacetate-induced) assess anti-nociceptive effects, as demonstrated for structurally related kinin B2 receptor antagonists .
  • PK Parameters :
    • Metabolism : Fluorinated groups (e.g., -CF2_2O-) resist enzymatic degradation, enhancing half-life .
    • Solubility : Introduce hydrophilic moieties (e.g., -OH) while maintaining lipophilicity for membrane permeability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene
Reactant of Route 2
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2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene

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